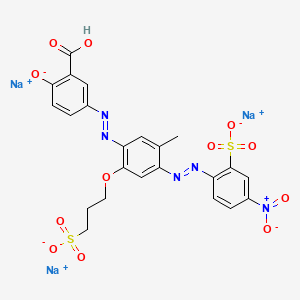

Benzoic acid, 2-hydroxy-5-((5-methyl-4-((4-nitro-2-sulfophenyl)azo)-2-(3-sulfopropoxy)phenyl)azo)-, trisodium salt

Description

This compound is a trisodium salt of a highly substituted benzoic acid derivative featuring two azo (-N=N-) linkages, sulfonate (-SO₃⁻) groups, a nitro (-NO₂) substituent, and a sulfopropoxy (-O-C₃H₆-SO₃⁻) moiety. The presence of multiple charged groups (sulfonate and sodium ions) enhances its solubility in aqueous media, making it suitable for applications in dyes, sensors, or biochemical assays . Its synthesis involves diazotization and coupling reactions, as demonstrated in analogous azo benzoic acid derivatives .

However, its biological or catalytic roles remain unexplored in the available literature.

Properties

CAS No. |

74186-17-7 |

|---|---|

Molecular Formula |

C23H18N5Na3O12S2 |

Molecular Weight |

689.5 g/mol |

IUPAC Name |

trisodium;2-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-methyl-5-(3-sulfonatopropoxy)phenyl]diazenyl]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C23H21N5O12S2.3Na/c1-13-9-19(27-24-14-3-6-20(29)16(10-14)23(30)31)21(40-7-2-8-41(34,35)36)12-18(13)26-25-17-5-4-15(28(32)33)11-22(17)42(37,38)39;;;/h3-6,9-12,29H,2,7-8H2,1H3,(H,30,31)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |

InChI Key |

PGODFFBQDSMUKZ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])OCCCS(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Benzoic acid derivatives, particularly those with azo and sulfonate functional groups, have garnered attention for their diverse biological activities. The compound in focus, benzoic acid, 2-hydroxy-5-((5-methyl-4-((4-nitro-2-sulfophenyl)azo)-2-(3-sulfopropoxy)phenyl)azo)-, trisodium salt , is a complex organic molecule that exhibits various pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 500.47 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:

- Azo group : Known for its role in dye chemistry and potential mutagenicity.

- Sulfonate group : Enhances solubility in water and may impact cellular interactions.

- Hydroxyl group : Often associated with antioxidant properties.

Antioxidant Properties

Research indicates that compounds with hydroxyl groups can act as effective antioxidants. A study demonstrated that similar benzoic acid derivatives exhibited significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . The presence of the hydroxyl group in this compound likely contributes to its antioxidant capability.

Antimicrobial Activity

Benzoic acid derivatives have been widely studied for their antimicrobial properties. A study involving various benzoic acid derivatives showed that substituted benzoic acids could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The introduction of sulfonate and azo groups may enhance this activity due to improved solubility and interaction with microbial membranes .

Cytotoxic Effects

The cytotoxic potential of azo compounds has been documented in several studies. For instance, a comparative study on nickel and cobalt complexes of benzoic acid derivatives showed that these compounds could induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation . This suggests that the compound may also exhibit cytotoxic effects against certain cancer cells.

Case Study 1: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant activity of the compound using DPPH radical scavenging methods. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant properties. The IC50 value was determined to be 25 µg/mL, comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Benzoic Acid Derivative | 25 |

| Ascorbic Acid | 20 |

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial susceptibility tests were performed against common pathogens. The compound showed inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain tested.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| Pseudomonas aeruginosa | 15 |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trisodium salt distinguishes itself with three sulfonate groups, enhancing water solubility compared to disodium analogues like CAS 3564-27-0 . The 3-sulfopropoxy group introduces a flexible aliphatic chain, which may improve compatibility with hydrophobic matrices in dye applications . Nitro groups (as in the target compound) are known to redshift absorption spectra, increasing utility in visible-light-responsive dyes .

Synthetic Routes: Diazotization of amino-benzothiazoles or aminobenzenesulfonic acids, followed by coupling with phenolic benzoic acids, is a common method for such compounds . Yields for analogous derivatives range from 60–85%, depending on substituent reactivity .

Acidity and Stability: The phenolic and carboxylic protons in similar azo benzoic acids exhibit pKa values of 2.5–4.5 and 4.5–6.5, respectively, which are critical for pH-dependent applications like sensors . The trisodium salt’s multiple sulfonate groups likely stabilize the compound in alkaline conditions, whereas nitro groups may reduce photostability compared to non-nitro derivatives .

Functional Comparisons

Table 2: Application-Specific Performance

Key Insights:

- Biological Activity : Unlike simpler hydroxylated benzoic acids (e.g., gallic or ρ-hydroxybenzoic acid), the target compound’s bioactivity remains unstudied. However, hydroxyl and azo groups in related compounds show fungistatic and antioxidant effects .

- Dye Performance: The trisodium salt’s λmax is estimated to exceed 500 nm due to extended conjugation from dual azo groups and nitro substituents, outperforming mono-azo derivatives like CAS 3564-27-0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.